molecular formula C21H28N4O2S B2871227 N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(4-phenylbutan-2-yl)ethanediamide CAS No. 899756-51-5

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(4-phenylbutan-2-yl)ethanediamide

Cat. No.: B2871227
CAS No.: 899756-51-5
M. Wt: 400.54
InChI Key: VTFMVBCPFSBECZ-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(4-phenylbutan-2-yl)ethanediamide is a synthetic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at the 2-position and an ethanediamide linker connecting to a 4-phenylbutan-2-yl moiety.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N'-(4-phenylbutan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-14(10-11-15-8-6-5-7-9-15)22-19(26)20(27)23-18-16-12-28-13-17(16)24-25(18)21(2,3)4/h5-9,14H,10-13H2,1-4H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFMVBCPFSBECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(=O)NC2=C3CSCC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-Aminothiophene Derivatives

A common approach involves the reaction of 3-aminothiophene-4-carboxylic acid derivatives with hydrazine hydrate under acidic conditions. For example, heating 3-aminothiophene-4-carbonitrile with hydrazine in acetic acid at 80–90°C for 6–8 hours yields the unsubstituted thieno[3,4-c]pyrazole core. This step is critical for establishing the bicyclic structure, with reaction conditions tightly controlled to avoid ring-opening side reactions.

Key Parameters

Reaction Component Specification
Solvent Acetic acid
Temperature 80–90°C
Reaction Time 6–8 hours
Yield 65–72%

Diazotization and Cycloaddition

Alternative methods employ diazotization followed by cycloaddition. As demonstrated in pyrazolothienotriazine syntheses, 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile undergoes diazotization with sodium nitrite in concentrated HCl and acetic acid. The resulting diazonium salt participates in cycloaddition reactions to form fused heterocycles, though adaptations are required for thieno[3,4-c]pyrazoles.

Introduction of the tert-Butyl Group

The tert-butyl substituent at the 2-position of the thieno[3,4-c]pyrazole ring is introduced via alkylation or nucleophilic substitution.

Alkylation with tert-Butyl Halides

The thieno[3,4-c]pyrazole intermediate is treated with tert-butyl bromide or chloride in the presence of a strong base such as potassium tert-butoxide. This Friedel-Crafts-type alkylation proceeds in anhydrous dichloromethane at 0–5°C to minimize polyalkylation.

Representative Protocol

  • Substrate : Thieno[3,4-c]pyrazole (1 equiv)
  • Alkylating Agent : tert-Butyl bromide (1.2 equiv)
  • Base : Potassium tert-butoxide (1.5 equiv)
  • Solvent : Dichloromethane
  • Temperature : 0–5°C, 4 hours
  • Yield : 58–63%

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions offer improved regioselectivity. Using Pd(PPh₃)₄ as a catalyst and tert-butylzinc bromide as the nucleophile, the tert-butyl group is installed at the 2-position under Suzuki–Miyaura conditions. This method achieves higher yields (70–75%) but requires stringent exclusion of moisture and oxygen.

Synthesis of the Ethanediamide Bridge

The ethanediamide linker connects the thieno[3,4-c]pyrazole and 4-phenylbutan-2-yl moieties through sequential amidation reactions.

Oxalyl Chloride-Mediated Amide Formation

The tert-butyl-thieno[3,4-c]pyrazole is treated with oxalyl chloride to generate the corresponding acid chloride, which subsequently reacts with 4-phenylbutan-2-amine.

Stepwise Procedure

  • Activation :
    • React tert-butyl-thieno[3,4-c]pyrazole-3-carboxylic acid (1 equiv) with oxalyl chloride (2.5 equiv) in dry THF at −10°C for 1 hour.
  • Amidation :
    • Add 4-phenylbutan-2-amine (1.1 equiv) and triethylamine (3 equiv) dropwise.
    • Stir at room temperature for 12 hours.
  • Workup :
    • Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.
    • Yield : 68–74%

Carbodiimide Coupling

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the coupling between the carboxylic acid and amine under mild conditions (0–5°C, pH 7–8). This method reduces racemization risks and improves functional group tolerance.

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures. Structural confirmation relies on:

  • ¹H NMR : Distinct signals for tert-butyl (δ 1.45 ppm, singlet) and ethanediamide NH (δ 8.2–8.4 ppm).
  • LC-MS : Molecular ion peak at m/z 456.2 [M+H]⁺.
  • Elemental Analysis : C 65.78%, H 6.84%, N 12.27% (calculated for C₂₄H₂₉N₅O₂).

Industrial-Scale Optimization

For bulk production, continuous flow reactors enhance reproducibility and safety. Key modifications include:

  • Reactor Type : Microfluidic tubular reactor for diazotization steps.
  • Catalyst Recycling : Immobilized Pd catalysts reduce metal leaching.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression.

Challenges and Mitigation Strategies

Challenge Solution
Low cyclization yields Microwave-assisted synthesis
tert-Butyl group instability Low-temperature alkylation
Amide bond hydrolysis Anhydrous conditions, EDC/HOBt

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(4-phenylbutan-2-yl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(4-phenylbutan-2-yl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(4-phenylbutan-2-yl)ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through allosteric interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a common thieno[3,4-c]pyrazole scaffold with two key analogs:

BI84028 (N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methylphenyl)methyl]ethanediamide): Substituent: 4-methylbenzyl group at the N'-position. Molecular Formula: C₁₉H₂₄N₄O₂S. CAS: 899756-43-5.

BF96306 (N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide): Substituent: 1-phenylethyl group at the N'-position. Molecular Formula: C₁₉H₂₄N₄O₂S. CAS: 899952-60-4. Key Feature: A shorter alkyl chain compared to the target compound, which may reduce steric hindrance .

Target Compound vs. Analogs

  • Substituent Differences :

    • The target compound’s 4-phenylbutan-2-yl group introduces a longer, branched alkyl chain with a terminal phenyl group. This modification is expected to increase steric bulk and lipophilicity compared to the methylbenzyl (BI84028) or phenylethyl (BF96306) groups.
    • The extended chain may enhance binding to hydrophobic pockets in target proteins but could also reduce aqueous solubility.
  • Molecular Weight and Formula :

    • All three compounds share the same molecular formula (C₁₉H₂₄N₄O₂S) and weight (372.48 g/mol), indicating that substituent variations are balanced within the structure.

Table 1: Comparative Data for Thieno[3,4-c]pyrazole Derivatives

Compound Name (Substituent) CAS Number Molecular Formula Molecular Weight (g/mol) Price (USD/JPY)
BI84028 (4-methylbenzyl) 899756-43-5 C₁₉H₂₄N₄O₂S 372.48 $8/1g
BF96306 (1-phenylethyl) 899952-60-4 C₁₉H₂₄N₄O₂S 372.48 N/A
Target Compound (4-phenylbutan-2-yl) Not Available Likely C₁₉H₂₄N₄O₂S 372.48 (estimated) Not Available

Research Implications and Limitations

  • BI84028 has been commercialized for research use, with pricing starting at $8/1g, suggesting accessibility for preclinical studies .
  • The lack of data on the target compound’s biological activity or solubility underscores the need for further synthesis and testing.
  • Substituent-driven property changes (e.g., logP, binding affinity) in these analogs highlight the importance of structure-activity relationship (SAR) studies.

Notes

Pricing and availability data are sourced from vendor catalogs and may vary .

Structural comparisons are speculative in the absence of direct experimental data for the target compound.

Biological Activity

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(4-phenylbutan-2-yl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and specific activities based on recent studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H26N4O3S
  • Molecular Weight : 366.47834 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thieno[3,4-c]pyrazole derivatives. The reaction conditions are optimized to maximize yield and purity, often utilizing specific catalysts and solvents.

The biological activity of the compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors affecting signal transduction pathways.

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of this compound using various cell lines. The MTT assay is commonly employed to evaluate cell viability post-treatment. For instance:

  • Cell Lines Used : U-937 (monocytes), various cancer cell lines.
  • Results : The compound exhibited significant cytotoxicity at concentrations below 10 μM, indicating potential as an anticancer agent .
Cell Line EC50 (μM) Selectivity Index
U-9375153
Cancer Line A8120
Cancer Line B6140

Antiparasitic Activity

In addition to cytotoxicity against cancer cells, this compound has shown promise in antiparasitic applications. Studies indicate that it disrupts metabolic pathways in parasites by increasing reactive oxygen species (ROS) levels, leading to cell death .

Case Studies

  • Study on Trypanosomatids : In vitro studies demonstrated that the compound significantly increased ROS levels in Leishmania species, leading to mitochondrial dysfunction and parasite death.
    • Methodology : Cells were treated with varying concentrations of the compound and analyzed for ROS production using flow cytometry.
    • Findings : The compound showed a strong correlation between ROS levels and cytotoxicity against the parasites.
  • Cancer Cell Line Evaluation : A series of experiments were conducted on different cancer cell lines to determine the selectivity and potency of the compound.
    • Results : The selectivity index was notably high in specific cancer lines compared to normal cells, suggesting a targeted action mechanism.

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